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molecular formula C8H4Cl3N B1346441 4-(Trichloromethyl)benzonitrile CAS No. 2179-45-5

4-(Trichloromethyl)benzonitrile

Cat. No. B1346441
M. Wt: 220.5 g/mol
InChI Key: KHBCTNHFESKSDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04226783

Procedure details

p-Tolunitrile (4.10 g, 0.035 mole) and dichlorine monoxide (6.93 g, 0.074 mole) in carbon tetrachloride (97 ml) were added to a bottle under nitrogen. The bottle was capped and stored at room temperature for 4 days. The water layer was separated, the organic layer dried (MgSO4) and the solvent removed on a rotary evaporator to give p-cyanobenzotrichloride as an oil (7.87 g, yield 100%). The oil was combined with a similar run and distilled in a short path still to give a white crystalline solid which was recrystallized from petroleum ether to give substantially pure p-cyanobenzotrichloride (mp 40.5°-41.7°).
Quantity
4.1 g
Type
reactant
Reaction Step One
Quantity
6.93 g
Type
reactant
Reaction Step One
Quantity
97 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1(C)[CH:6]=[CH:5][C:4]([C:7]#[N:8])=[CH:3][CH:2]=1.O(Cl)Cl.[C:13]([Cl:17])(Cl)([Cl:15])[Cl:14]>>[C:7]([C:4]1[CH:5]=[CH:6][C:1]([C:13]([Cl:17])([Cl:15])[Cl:14])=[CH:2][CH:3]=1)#[N:8]

Inputs

Step One
Name
Quantity
4.1 g
Type
reactant
Smiles
C1(=CC=C(C=C1)C#N)C
Name
Quantity
6.93 g
Type
reactant
Smiles
O(Cl)Cl
Name
Quantity
97 mL
Type
reactant
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The bottle was capped
CUSTOM
Type
CUSTOM
Details
The water layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvent removed on a rotary evaporator

Outcomes

Product
Details
Reaction Time
4 d
Name
Type
product
Smiles
C(#N)C1=CC=C(C=C1)C(Cl)(Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 7.87 g
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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